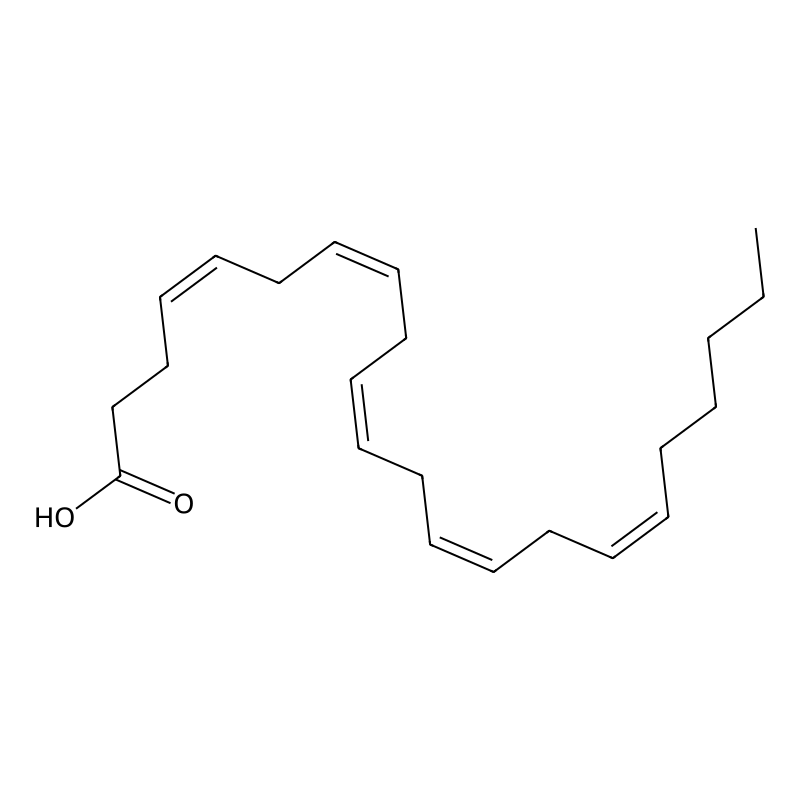

Osbond acid

Content Navigation

Procurement of a generic docosapentaenoic acid (DPA) standard risks analytical misidentification due to isobaric co-elution with omega-3 isomer clupanodonic acid (m/z 330.25). Osbond acid (all-cis-4,7,10,13,16-22:5n-6) is the definitive reference standard for omega-6 lipidomics. • Enables precise calculation of the Osbond:DHA ratio, a validated biomarker of functional DHA sufficiency in neonatal nutrition. • Resolves hepatic omega-6 signatures in NASH; the only isomer inversely correlated with DHA depletion. • Supplied as neat oil or solution, ≥98% purity, verified by GC-MS for retention index calibration.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Osbond acid (all-cis-4,7,10,13,16-docosapentaenoic acid) is a 22-carbon omega-6 polyunsaturated fatty acid (22:5n-6) that serves as a critical analytical standard and specialized synthetic precursor. In commercial and research procurement, it is primarily sourced to establish precise chromatographic retention indices for lipidomics, where it acts as the definitive biomarker for functional docosahexaenoic acid (DHA) deficiency. Because it is the direct omega-6 elongation and desaturation product of arachidonic acid, Osbond acid is also procured by synthetic chemists as a competitive substrate to generate novel lipoxygenase-mediated lipid mediators, offering distinct structural pathways compared to mainstream omega-3 precursors .

Research Fit

Procuring a generic 'docosapentaenoic acid' (DPA) or substituting Osbond acid with its omega-3 regioisomer, clupanodonic acid (22:5n-3), critically compromises analytical and biological workflows. Mammalian desaturases cannot interconvert omega-3 and omega-6 fatty acids; therefore, clupanodonic acid cannot substitute for Osbond acid in cell culture or in vivo models studying omega-6 pathways[1]. Analytically, Osbond acid and clupanodonic acid are isobaric (m/z 330.25) and indistinguishable by low-resolution mass spectrometry. They require exact, isomer-specific reference standards to resolve their distinct chromatographic retention times. Furthermore, only the omega-6 isomer (Osbond acid) exhibits the inverse compensatory relationship with DHA required to calculate the diagnostic Osbond:DHA ratio [2].

Substitution Risk

Chromatographic Separation from Omega-3 DPA

Osbond acid (22:5n-6) and clupanodonic acid (22:5n-3) are isobaric regioisomers (m/z 330.25) that cannot be distinguished by mass alone. In GC-MS analysis using polar columns (e.g., DB-225MS or SLB-IL111), the position of the double bond relative to the methyl terminus dictates retention behavior. Osbond acid, as an n-6 polyunsaturated fatty acid, consistently elutes earlier than its n-3 counterpart [1]. Procurement of the exact Osbond acid standard is strictly required to establish precise retention time indices for complex biological matrices.

| Evidence Dimension | Chromatographic elution order (GC-MS) |

| Target Compound Data | Osbond acid (n-6 DPA) elutes earlier |

| Comparator Or Baseline | Clupanodonic acid (n-3 DPA) elutes later |

| Quantified Difference | Distinct baseline resolution based strictly on n-6 vs n-3 double bond placement |

| Conditions | GC-MS FAME analysis using polar capillary columns (e.g., DB-225MS) |

Analytical laboratories must procure this specific isomer to calibrate retention times, as mass spectrometry cannot resolve these isobaric compounds without chromatographic separation.

Osbond:DHA Ratio Quantification

In mammalian lipid metabolism, Osbond acid acts as the primary compensatory lipid during docosahexaenoic acid (DHA) deficiency. Studies of non-alcoholic fatty liver disease (NAFLD) and neonatal development demonstrate that as DHA levels fall, hepatic and plasma Osbond acid concentrations rise proportionally [1]. The resulting Osbond:DHA ratio is the definitive quantitative marker of functional DHA deficiency. Using a generic DPA standard obscures this ratio, as omega-3 DPA does not exhibit this inverse compensatory relationship.

| Evidence Dimension | Compensatory upregulation during DHA deficiency |

| Target Compound Data | Osbond acid (22:5n-6) increases significantly |

| Comparator Or Baseline | Clupanodonic acid (22:5n-3) (Remains stable or decreases) |

| Quantified Difference | Inverse correlation with DHA is strictly limited to the n-6 isomer |

| Conditions | In vivo lipidomic profiling (e.g., hepatic or neonatal CNS tissue) |

Nutritional and clinical researchers must procure Osbond acid to accurately quantify the Osbond:DHA ratio, the gold-standard metric for functional DHA deficiency.

Substrate for Novel Docosanoid Synthesis

Osbond acid shares the cis,cis-1,4-pentadiene structural motif with DHA, making it a competitive substrate for 15-lipoxygenase. However, unlike DHA which yields Neuroprotectin D1 (NPD1), Osbond acid is metabolized into distinct omega-6 docosanoids, such as 17S-hydroxydocosapentaenoic acid and unique dihydroxylated docosatrienes [1]. Synthetic chemists must procure Osbond acid rather than DHA or arachidonic acid to access this specific class of non-natural neuroprotectin analogues.

| Evidence Dimension | Lipoxygenase enzymatic product profile |

| Target Compound Data | Yields 17S-hydroxy-DPA and novel n-6 docosatrienes |

| Comparator Or Baseline | DHA (Yields standard Neuroprotectin D1) |

| Quantified Difference | Divergent downstream lipid mediator structures despite shared enzymatic pathways |

| Conditions | 15-lipoxygenase in vitro assays and total synthesis of NPD1 analogues |

Procurement of Osbond acid provides synthetic chemists with the exact structural precursor needed to generate proprietary omega-6 derived neuroprotectin analogues.

Infant Formula Quality Control Standard

Used to accurately quantify the Osbond:DHA ratio in neonatal nutrition studies, ensuring formulas meet functional DHA sufficiency standards [1].

NAFLD Biomarker Profiling

Procured for LC-MS/GC-MS panels to detect elevated hepatic Osbond acid levels, a hallmark of non-alcoholic fatty liver disease and functional DHA depletion [1].

Starting Material for Lipid Mediators

Utilized by synthetic chemists to generate omega-6 derived neuroprotectin analogues (e.g., dihydroxylated docosatrienes) for inflammation and neuroprotection research [2].

Application Fit Matrix

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

25448-00-4

Wikipedia

Use Classification

Explore Compound Types